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Compound of Interest

Compound Name: 2-Methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B1584424 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-[1,1'-
biphenyl]-4-amine

Introduction
2-Methoxy-[1,1'-biphenyl]-4-amine, also known by synonyms such as 3-Methoxy-4-

phenylaniline, is a substituted biphenyl derivative with the CAS Number 56970-24-2.[1][2] The

biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous

therapeutic agents. The biological activity of these molecules is intrinsically linked to their three-

dimensional shape, which is dictated by the rotational freedom around the C-C single bond

connecting the two phenyl rings.

This guide provides a detailed analysis of the molecular structure and conformational

preferences of 2-Methoxy-[1,1'-biphenyl]-4-amine. We will explore the critical interplay

between electronic and steric effects imposed by the methoxy and amine substituents and

discuss the modern experimental and computational methodologies used to elucidate these

structural features. Understanding the conformation of this molecule is paramount for

researchers in drug development, as it directly influences molecular recognition, binding affinity

to biological targets, and overall physicochemical properties. The methoxy group, in particular,

is a prevalent substituent in approved drugs, valued for its ability to influence ligand-target

binding, physicochemical properties, and metabolic parameters.[3]

Molecular Identity and Physicochemical Properties
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The fundamental properties of 2-Methoxy-[1,1'-biphenyl]-4-amine are summarized below.

These identifiers and computed properties provide a foundational dataset for experimental

design and computational modeling.

Property Value Source

IUPAC Name 3-methoxy-4-phenylaniline PubChem[1]

CAS Number 56970-24-2 Chemical-Suppliers[2]

Molecular Formula C₁₃H₁₃NO PubChem[1]

Molecular Weight 199.25 g/mol PubChem[1][4]

Canonical SMILES
COC1=C(C=CC(=C1)N)C2=C

C=CC=C2
Chemical-Suppliers[2]

InChIKey
HARIVKURFQYWBH-

UHFFFAOYSA-N
PubChem[1]

Predicted Density ~1.1 g/cm³ Chemical-Suppliers[2]

Predicted Melting Point 109.67 °C Chemical-Suppliers[2]

Predicted Boiling Point ~316.4 °C at 760 mmHg Chemical-Suppliers[2]

Core Molecular Structure
The structure of 2-Methoxy-[1,1'-biphenyl]-4-amine is characterized by two phenyl rings

linked by a C1-C1' single bond. One ring is unsubstituted, while the other bears a methoxy (-

OCH₃) group at the C2 position and an amine (-NH₂) group at the C4 position.

The Biphenyl Core and the Dihedral Angle: The most significant structural variable in

biphenyl systems is the torsional or dihedral angle (ψ) between the planes of the two

aromatic rings.[5][6] This angle is the result of a delicate balance between two opposing

forces:

π-Conjugation: A planar conformation (ψ = 0°) allows for maximum overlap of the π-

orbitals between the two rings, leading to electronic stabilization.
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Steric Hindrance: Repulsion between the atoms or groups at the ortho positions (C2, C6,

C2', C6') destabilizes the planar conformation, favoring a twisted or non-planar

arrangement.

For unsubstituted biphenyl, the conformation varies depending on the physical state. It is

forced into a planar arrangement in the crystalline solid state due to packing forces, but exists

in a twisted conformation in the gas phase (ψ ≈ 44.4°) and in solution (ψ ≈ 32°).[7][8][9]

Influence of Substituents:

2-Methoxy Group: The presence of a methoxy group at the C2 (ortho) position is the

dominant factor controlling the conformation of 2-Methoxy-[1,1'-biphenyl]-4-amine.

Steric repulsion between the ortho-methoxy group and the ortho-hydrogen on the adjacent

ring forces the molecule into a highly twisted conformation. It is well-established that

increased ortho substitution leads to a larger inter-ring angle.[10] For many ortho-

substituted biphenyls, the dihedral angle increases significantly, often to values greater

than 60° and approaching 90°.[11]

4-Amine Group: The amine group at the C4 (para) position has a negligible direct steric

influence on the dihedral angle. Its primary role is electronic, acting as an electron-

donating group that modulates the electron density of the substituted ring. This can

influence the molecule's potential as a hydrogen bond donor and its overall polarity.

Based on the principles governing substituted biphenyls, the minimum energy conformation of

2-Methoxy-[1,1'-biphenyl]-4-amine is predicted to be distinctly non-planar, with a large

dihedral angle dictated by the steric demands of the 2-methoxy group.

Methodologies for Conformational Analysis
Determining the precise three-dimensional structure and conformational dynamics of a

molecule requires a combination of experimental techniques and computational modeling.

Each approach provides unique, complementary insights.

Experimental Determination
1. Single-Crystal X-ray Diffraction
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This is the gold standard for unambiguously determining the molecular structure in the solid

state. It provides precise atomic coordinates, from which bond lengths, bond angles, and the

crucial inter-ring dihedral angle can be calculated.

Workflow: Single-Crystal X-ray Diffraction

Experimental Protocol

Crystal Growth Crystal Selection & Mounting X-ray Data Collection
(Diffractometer)

Structure Solution
(Phase Problem) Structure Refinement Structural Analysis

(Bond Lengths, Angles, Torsion)

Click to download full resolution via product page

Figure 1: A generalized workflow for determining molecular structure using single-crystal X-ray
diffraction.

Protocol Causality:

Crystal Growth: High-quality, single crystals are a prerequisite. The slow evaporation of a

saturated solution is a common method. The choice of solvent is critical and is often

determined empirically to yield crystals suitable for diffraction.

Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction

pattern is recorded. The quality of this data is paramount for a successful structure solution.

Structure Solution and Refinement: Computational methods are used to solve the "phase

problem" and generate an initial electron density map. This model is then refined against the

experimental data to yield the final, precise atomic positions. The resulting structure provides

a static snapshot of the molecule's conformation as it exists within the crystal lattice.[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and conformation in solution,

which is often more biologically relevant than the solid-state structure.
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¹H and ¹³C NMR: These techniques confirm the molecular connectivity and chemical

environment of the atoms.

2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is

particularly powerful for conformational analysis. It detects through-space correlations

between protons that are close to each other (< 5 Å), regardless of whether they are

connected by bonds. A strong NOE signal between the ortho-protons of the unsubstituted

ring and the methoxy protons would provide direct evidence of a twisted conformation and

could be used to estimate the dihedral angle. The combination of NMR data with

computational modeling is a robust approach for defining conformational preferences in

solution.[13][14]

Computational Chemistry Analysis
Computational methods are indispensable for exploring the full conformational landscape of a

molecule and understanding the energetics of rotation around the biphenyl bond.

1. Conformational Energy Profile (CEP) Calculation

This method, often employing Density Functional Theory (DFT) or other ab initio techniques,

calculates the molecule's potential energy as the dihedral angle is systematically varied.[7]

Workflow: Conformational Energy Profile Calculation
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Computational Protocol

Define Molecular Input
(Atomic Coordinates)

Constrain Dihedral Angle (ψ)
Perform Geometry Optimization

Calculate Single-Point Energy

ψ = ψ + Δψ

 Not Complete

Plot Energy vs. Dihedral Angle (ψ)

 Complete

Identify Energy Minima
& Rotational Barriers

Click to download full resolution via product page

Figure 2: Conceptual workflow for generating a conformational energy profile to identify stable
conformers.

Protocol Causality:
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Constrained Optimization: The dihedral angle of interest is fixed at a series of values (e.g.,

every 10-15° from 0° to 180°). At each step, the rest of the molecule's geometry is allowed to

relax to its lowest energy state for that specific constraint. This process reveals the energetic

penalty associated with non-ideal conformations.

Identifying Minima and Barriers: The resulting plot of energy versus dihedral angle shows

low-energy valleys, corresponding to stable or metastable conformers, and high-energy

peaks, which represent the rotational energy barriers between them. The lowest point on this

curve corresponds to the molecule's most preferred conformation.[7] For 2,2'-disubstituted

biphenyls, this profile often reveals a single energy minimum at a large dihedral angle.[15]

Implications for Drug Discovery and Development
The defined, non-planar conformation of 2-Methoxy-[1,1'-biphenyl]-4-amine has significant

implications for its use as a drug scaffold or intermediate.

Structure-Activity Relationship (SAR): The rigidified 3D structure reduces the number of

accessible conformations. This pre-organization can lead to higher binding affinity for a

target protein, as less conformational entropy is lost upon binding. The specific dihedral

angle orients the substituents in a precise spatial arrangement, which is critical for

interactions (e.g., hydrogen bonds, hydrophobic contacts) within a binding pocket.

Physicochemical Properties: The methoxy group is a versatile modulator of properties. It can

act as a hydrogen bond acceptor and, by masking a hydroxyl group, it can increase

metabolic stability and improve membrane permeability.[3]

Synthetic Utility: As a primary amine, the molecule serves as a valuable building block. The

amine group can be readily functionalized to build more complex molecules, while the

biphenyl core provides a rigid scaffold to position these new functional groups in 3D space.

The molecule is noted as an intermediate in the synthesis of dyes, fluorescent agents, and

other pharmaceutical intermediates.[16]

Conclusion
The molecular architecture of 2-Methoxy-[1,1'-biphenyl]-4-amine is dominated by the steric

influence of the ortho-methoxy group, which enforces a significantly twisted, non-planar

conformation. This structural rigidity is a key feature that can be exploited in rational drug
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design, providing a stable scaffold for the precise positioning of pharmacophoric elements. A

comprehensive understanding of this conformation, achieved through a synergistic application

of X-ray diffraction, advanced NMR spectroscopy, and computational modeling, is essential for

unlocking the full potential of this and related biphenyl scaffolds in the development of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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